molecular formula C12H19Cl2FN2 B1464657 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride CAS No. 1263378-99-9

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Cat. No. B1464657
M. Wt: 281.19 g/mol
InChI Key: PMAWUJJGIIBRMU-UHFFFAOYSA-N
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Description

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine; Fluoperazine, Flipiperazine), is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Molecular Structure Analysis

The molecular formula of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is C12H18ClFN2 . The molecular weight is 244.74 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride can be found on various chemical databases .

Scientific Research Applications

1. Anti-allergic Activities

  • Summary of Application: This compound has been used in the design and synthesis of novel piperazine derivatives for in vivo anti-allergic activities . These derivatives have shown significant effects on both allergic asthma and allergic itching .
  • Methods of Application: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results: Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

2. Neuropharmacological Activities

  • Summary of Application: Substituted phenylpiperazines, including “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride”, are often neuropharmacologically active compounds and are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors .
  • Methods of Application: The compound was used in the synthesis of the dopamine D4 ligand [18F]FAUC 316 . The synthesis involved 18F-labelling of a iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene .
  • Results: The overall radiochemical yields of up to 40% and 60% in DMF and DMSO, respectively, were reached depending on the labelling yield of the first step .

3. Crystal Structure Analysis

  • Summary of Application: This compound has been used in the study of crystal structures . The study provides valuable information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the properties of the material .
  • Methods of Application: The crystal structure was determined using X-ray diffraction . The data was collected and analyzed to determine the positions of the atoms in the crystal lattice .
  • Results: The crystal structure of the compound was successfully determined . The results provide valuable insights into the atomic arrangement and bonding in the crystal .

4. Manufacturing of Niaprazine

  • Summary of Application: “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride” is used in the manufacturing of Niaprazine , a sedative-hypnotic drug used primarily in Europe for the treatment of insomnia .
  • Methods of Application: The specific methods of application in the manufacturing process are proprietary and not publicly available .
  • Results: The successful production of Niaprazine, a medication used to treat insomnia .

5. Crystal Structure Analysis

  • Summary of Application: This compound has been used in the study of crystal structures . The study provides valuable information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the properties of the material .
  • Methods of Application: The crystal structure was determined using X-ray diffraction . The data was collected and analyzed to determine the positions of the atoms in the crystal lattice .
  • Results: The crystal structure of the compound was successfully determined . The results provide valuable insights into the atomic arrangement and bonding in the crystal .

6. Manufacturing of Niaprazine

  • Summary of Application: “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride” is used in the manufacturing of Niaprazine , a sedative-hypnotic drug used primarily in Europe for the treatment of insomnia .
  • Methods of Application: The specific methods of application in the manufacturing process are proprietary and not publicly available .
  • Results: The successful production of Niaprazine, a medication used to treat insomnia .

properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWUJJGIIBRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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